molecular formula C18H15N B11488848 2,6-dimethyl-11H-indeno[1,2-b]quinoline

2,6-dimethyl-11H-indeno[1,2-b]quinoline

Cat. No.: B11488848
M. Wt: 245.3 g/mol
InChI Key: WFXVHBYCSVNSNY-UHFFFAOYSA-N
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Description

2,6-Dimethyl-11H-indeno[1,2-b]quinoline is a heterocyclic compound that belongs to the class of indenoquinolines This compound is characterized by its fused ring structure, which includes an indene moiety fused to a quinoline ring The presence of two methyl groups at the 2 and 6 positions of the quinoline ring distinguishes it from other indenoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-11H-indeno[1,2-b]quinoline typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate in the presence of a heterogeneous catalyst such as CuO supported on zeolite-Y. This reaction is carried out in ethanol under reflux conditions, resulting in high yields of the desired product .

Industrial Production Methods

The use of recyclable catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-11H-indeno[1,2-b]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-9,11-dione derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include quinoline-9,11-dione derivatives, dihydro derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-dimethyl-11H-indeno[1,2-b]quinoline in biological systems involves the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a role in cell proliferation and apoptosis. The compound’s ability to donate nitric oxide (NO) through cytochrome P450-catalyzed oxidation further contributes to its pharmacological effects, including anticancer and neuroprotective properties .

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-b]quinoline: Lacks the methyl groups at the 2 and 6 positions.

    11H-Indeno[1,2-b]quinoxalin-11-one: Contains a quinoxaline ring instead of a quinoline ring.

    2,6-Dimethylquinoline: Lacks the indene moiety.

Uniqueness

2,6-Dimethyl-11H-indeno[1,2-b]quinoline is unique due to its specific substitution pattern and fused ring structure, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in materials science and medicinal chemistry, where precise control over molecular interactions is crucial .

Properties

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

2,6-dimethyl-11H-indeno[1,2-b]quinoline

InChI

InChI=1S/C18H15N/c1-11-6-7-16-14(8-11)10-15-9-13-5-3-4-12(2)17(13)19-18(15)16/h3-9H,10H2,1-2H3

InChI Key

WFXVHBYCSVNSNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=NC4=C(C=CC=C4C=C3C2)C

Origin of Product

United States

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